molecular formula C6H11NO3 B1267336 Butyl Oxamate CAS No. 585-28-4

Butyl Oxamate

Cat. No.: B1267336
CAS No.: 585-28-4
M. Wt: 145.16 g/mol
InChI Key: JQOLMUGUXNNIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl Oxamate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Butyl Oxamate primarily targets the enzyme Lactate Dehydrogenase (LDH) . LDH plays a crucial role in the conversion of pyruvate to lactate, a key step in the glycolytic pathway . This enzyme is often overexpressed in certain types of cancers, including Group 3 and Wnt Medulloblastomas .

Mode of Action

This compound acts as a competitive inhibitor of LDH . It resembles pyruvate, the substrate for LDH, and competes for the active site of the enzyme . By binding to the active site, this compound prevents the conversion of pyruvate to lactate, effectively halting the glycolytic pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is glycolysis . By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, a critical step in this pathway . This inhibition can lead to a decrease in lactate production, which has been associated with tumor growth and progression . Additionally, this compound has been shown to downregulate the expression of certain genes involved in inflammation and upregulate genes involved in insulin signaling in skeletal muscle .

Pharmacokinetics

It’s known that oxamate, a pyruvate analogue, can be transported into mitochondria This suggests that this compound may also have the ability to cross cellular and mitochondrial membranes, which could impact its bioavailability and efficacy

Result of Action

The inhibition of LDH by this compound has several molecular and cellular effects. It has been shown to delay tumor growth in non-small cell lung cancer . It also increases the infiltration of activated CD8+ T cells in the tumor, enhancing the therapeutic effects of other treatments like pembrolizumab . In diabetes research, this compound has been shown to improve glycemic control and insulin sensitivity primarily via inhibition of tissue lactate production .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability of carbon and nitrogen sources, presence of metal oxalates, and pH can influence the production of oxalic acid by fungi . .

Biochemical Analysis

Biochemical Properties

Butyl Oxamate plays a significant role in biochemical reactions by inhibiting lactate dehydrogenase. This enzyme is crucial in the glycolytic pathway, where it catalyzes the conversion of pyruvate to lactate. By inhibiting lactate dehydrogenase, this compound disrupts this conversion, leading to an accumulation of pyruvate and a decrease in lactate production. This inhibition has been shown to affect various biomolecules, including enzymes and proteins involved in metabolic pathways. For instance, this compound interacts with lactate dehydrogenase isozymes, such as LDH-A4, LDH-B4, and LDH-C4, exhibiting competitive inhibition .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, the inhibition of lactate dehydrogenase by this compound leads to a reduction in lactate production, which can affect the tumor microenvironment and inhibit cancer cell proliferation. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, in insulin-resistant and type 2 diabetes subjects, this compound has been shown to improve glycemic control and insulin sensitivity by reducing lactate production in adipose tissue and skeletal muscle .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of lactate dehydrogenase, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of pyruvate to lactate, leading to an accumulation of pyruvate and a decrease in lactate levels. This compound’s interaction with lactate dehydrogenase is characterized by competitive inhibition, where it competes with pyruvate for binding to the enzyme’s active site . This inhibition can lead to changes in gene expression, such as the downregulation of genes involved in inflammation and the upregulation of genes associated with insulin sensitivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly, allowing for sustained inhibition of lactate dehydrogenase over extended periods. Long-term effects of this compound on cellular function include improved insulin sensitivity and reduced inflammation in in vitro and in vivo studies . The stability and degradation of this compound can vary depending on the experimental conditions and the presence of other compounds.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving db/db mice, this compound was administered at doses ranging from 350 to 750 mg/kg of body weight. These studies demonstrated that higher doses of this compound led to more significant improvements in glycemic control and insulin sensitivity . At very high doses, this compound may exhibit toxic or adverse effects, such as reduced ATP levels and impaired sperm motility in mice .

Metabolic Pathways

This compound is involved in metabolic pathways related to glycolysis and gluconeogenesis. By inhibiting lactate dehydrogenase, this compound affects the conversion of pyruvate to lactate, leading to changes in metabolic flux and metabolite levels. This inhibition can result in an accumulation of pyruvate and a decrease in lactate production, which can impact various metabolic processes. Additionally, this compound interacts with enzymes and cofactors involved in these pathways, further influencing metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various tissues, where it exerts its inhibitory effects on lactate dehydrogenase. The localization and accumulation of this compound within cells can affect its activity and function, with higher concentrations leading to more pronounced inhibition of lactate dehydrogenase .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with lactate dehydrogenase. This localization is crucial for its inhibitory effects, as lactate dehydrogenase is predominantly found in the cytoplasm. Additionally, this compound may undergo post-translational modifications or interact with targeting signals that direct it to specific compartments or organelles within the cell .

Properties

IUPAC Name

butyl 2-amino-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOLMUGUXNNIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278608
Record name Butyl Oxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-28-4
Record name 585-28-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 585-28-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyl Oxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Butyl Oxamate
Reactant of Route 2
Reactant of Route 2
Butyl Oxamate
Reactant of Route 3
Reactant of Route 3
Butyl Oxamate
Reactant of Route 4
Reactant of Route 4
Butyl Oxamate
Reactant of Route 5
Butyl Oxamate
Reactant of Route 6
Reactant of Route 6
Butyl Oxamate
Customer
Q & A

Q1: How does Butyl Oxamate impact sperm function?

A1: this compound and its derivatives act as selective inhibitors of Lactate Dehydrogenase-C4 (LDH-C4) [, ]. LDH-C4 is an enzyme found specifically in sperm and plays a crucial role in ATP production, which is essential for maintaining sperm motility, capacitation, and hyperactivation [, ]. By inhibiting LDH-C4, this compound reduces the energy supply required for these processes, leading to diminished sperm motility and viability, thus potentially acting as a contraceptive [, ].

Q2: What are the advantages of this compound as a potential male contraceptive compared to existing methods?

A2: Research suggests that this compound demonstrates low toxicity in mice while effectively inhibiting sperm LDH-C4 and motility []. This selective targeting of sperm cells and the lack of observed severe adverse effects make it a promising candidate for a male contraceptive with potentially fewer side effects compared to hormonal options [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.